7-(4-fluorophenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
Synthesis Analysis
The compound was synthesized and characterized by FT-IR, UV-Vis, 1 H-NMR, 13 C-NMR, ESI-MS, and single-crystal XRD analysis . The geometrical structure of the molecule was analyzed .Molecular Structure Analysis
The molecular formula of the compound is C20H16FN3OS and it has a molecular weight of 365.43.Chemical Reactions Analysis
Frontier molecular orbital (FMO) analysis showed a low energy gap that suggests the chemical reactivity of the title compound . The electrophilicity index (ω) points towards the probable biological activity of FMTP .Scientific Research Applications
Antitumor Activity
- Fluorinated 2-(4-aminophenyl)benzothiazoles have been studied for their potent cytotoxicity in vitro against certain human breast cancer cell lines, suggesting potential antitumor applications. Such compounds exhibit a biphasic dose-response relationship characteristic of the benzothiazole series, with some showing broad-spectrum antitumor activity in the National Cancer Institute (NCI) cell panel (Hutchinson et al., 2001).
Anti-inflammatory and Antinociceptive Activities
- Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and antinociceptive activities, demonstrating significant effects. This suggests the potential for the development of new therapeutic agents targeting inflammation and pain (Alam et al., 2010).
Antibacterial and Antifungal Activities
- Novel benzothiazole pyrimidine derivatives have shown excellent in vitro antibacterial and antifungal activities, surpassing standard drugs in some cases. This indicates their potential as leads for developing new antimicrobial agents (Maddila et al., 2016).
Analgesic Activity
- Imidazolyl acetic acid derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, showing significant potential in treating pain and inflammation (Khalifa & Abdelbaky, 2008).
Apoptotic Activity for Cancer Therapy
- Pyrazole with benzo[d]thiazoles containing hydrazinecarboximidamide substituents have been synthesized and evaluated for cytotoxicity and apoptotic activity, showing potent anti-proliferative activity against certain cancer cell lines. This suggests their potential application in cancer therapy (Liu et al., 2019).
Mechanism of Action
The molecular electrostatic potential (MEP) was used to assess the local reactivity properties and suggests that the nitrogen atom sites are electronegative . Computational and experimental UV-spectral analyses were performed to attain the bandgap associated with electronic transitions while the charge transfer length helped us determine that the excitation mode associated with the electronic transitions is long-ranged .
Properties
IUPAC Name |
7-(4-fluorophenyl)-2-methyl-5-[(4-methylphenyl)methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-12-3-5-14(6-4-12)11-24-20(25)18-19(26-13(2)22-18)17(23-24)15-7-9-16(21)10-8-15/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGSCKWZIBDZFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)F)SC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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